2-ethyl-4-{4-ethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one
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Overview
Description
2-ethyl-4-{4-ethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a tetrahydrophthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-{4-ethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Construction of the Tetrahydrophthalazinone Core: This core structure is formed through a series of condensation and cyclization reactions involving hydrazine derivatives and appropriate diketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4-{4-ethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ethyl-4-{4-ethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and inflammation.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-4-{4-ethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its therapeutic effects . The pathways involved include inhibition of inflammatory mediators and modulation of neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinemethanol: A compound with a similar piperidine ring structure.
(+)-2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione: A compound with a similar sulfonyl group.
Uniqueness
2-ethyl-4-{4-ethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its combination of a piperidine ring, sulfonyl group, and tetrahydrophthalazinone core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H33N3O3S |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
2-ethyl-4-[4-ethyl-3-(4-methylpiperidin-1-yl)sulfonylphenyl]-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C24H33N3O3S/c1-4-18-10-11-19(16-22(18)31(29,30)26-14-12-17(3)13-15-26)23-20-8-6-7-9-21(20)24(28)27(5-2)25-23/h10-11,16-17H,4-9,12-15H2,1-3H3 |
InChI Key |
ISCMSUUEBPXXOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC)S(=O)(=O)N4CCC(CC4)C |
Origin of Product |
United States |
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